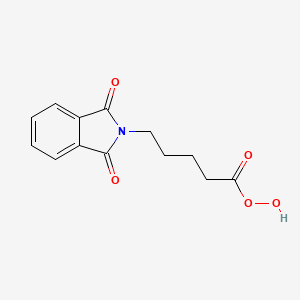![molecular formula C9H14O B15162616 (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one CAS No. 188940-80-9](/img/structure/B15162616.png)
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1S,4S,5R,6R)-5,6-dimethylbicyclo[221]heptan-2-one is a bicyclic ketone compound characterized by its unique structural configuration This compound is notable for its rigid bicyclic framework, which imparts distinct chemical properties and reactivity
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one typically involves the Diels-Alder reaction, a well-known cycloaddition reaction. This method involves the reaction of a diene with a dienophile under controlled conditions to form the bicyclic structure. The reaction is often carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and solvents can also play a crucial role in enhancing the efficiency of the synthesis process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction of this compound can lead to the formation of alcohols or other reduced products. Sodium borohydride and lithium aluminum hydride are typical reducing agents used in these reactions.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Halogenation and nitration are examples of such reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using chlorine or bromine in the presence of a catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex natural products and pharmaceuticals.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one involves its interaction with specific molecular targets and pathways. The rigid bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, influencing biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Camphor: Another bicyclic ketone with a similar structure but different functional groups.
Norbornanone: A related compound with a similar bicyclic framework but lacking the methyl groups.
Uniqueness: (1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one is unique due to its specific stereochemistry and the presence of methyl groups, which impart distinct chemical properties and reactivity compared to other similar compounds.
This detailed overview provides a comprehensive understanding of (1S,4S,5R,6R)-5,6-dimethylbicyclo[221]heptan-2-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
188940-80-9 |
|---|---|
Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
(1S,4S,5R,6R)-5,6-dimethylbicyclo[2.2.1]heptan-2-one |
InChI |
InChI=1S/C9H14O/c1-5-6(2)8-3-7(5)4-9(8)10/h5-8H,3-4H2,1-2H3/t5-,6+,7-,8-/m0/s1 |
InChI Key |
AGCCOKROZDYAMR-YWIQKCBGSA-N |
Isomeric SMILES |
C[C@H]1[C@H]([C@@H]2C[C@H]1CC2=O)C |
Canonical SMILES |
CC1C(C2CC1CC2=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



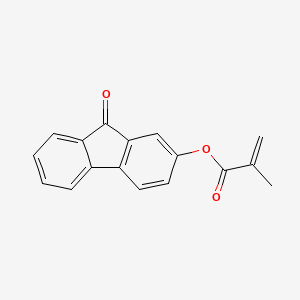
![Acetamide, N-[2,6-bis(1-methylethyl)phenyl]-2-(dodecylthio)-](/img/structure/B15162542.png)
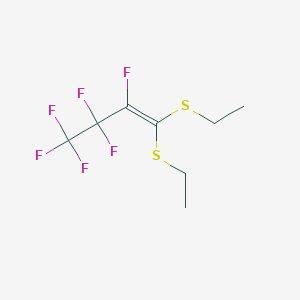

![7-thia-2,4,5,12-tetrazatricyclo[6.4.0.02,6]dodeca-1(8),3,5,9,11-pentaene](/img/structure/B15162558.png)
![Benzamide, 3-[5-[(4-methoxyphenyl)amino]-3-pyridinyl]-](/img/structure/B15162568.png)
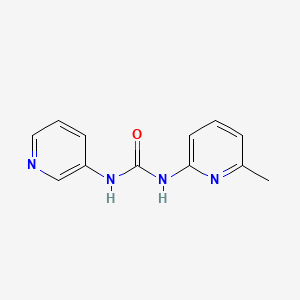
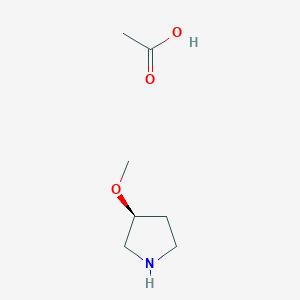

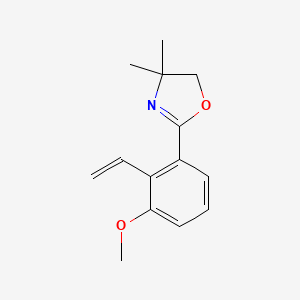
![2-[(4-Acetamidophenyl)sulfanyl]ethyl acetate](/img/structure/B15162611.png)
![2,2'-[Disulfanediyldi(2,1-phenylene)]dipyridine](/img/structure/B15162612.png)
